

# A Comparative Analysis of SHP2 Inhibitors: JAB-3068 and RMC-4630

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two SHP2 inhibitors, **JAB-3068** and RMC-4630. Both compounds are allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1] While both drugs have been investigated for their anti-tumor properties, their developmental trajectories have diverged significantly.

## **Executive Summary**

JAB-3068, developed by Jacobio Pharmaceuticals, showed initial promise in preclinical and early clinical studies. However, its development was ultimately discontinued in favor of a second-generation SHP2 inhibitor, JAB-3312, which demonstrated a better efficacy and safety profile. RMC-4630, developed by Revolution Medicines, has progressed further in clinical trials and has shown anti-tumor activity, particularly in combination with other targeted therapies. This guide will delve into the available preclinical and clinical data for both molecules to provide a comprehensive comparison.

# Mechanism of Action: Targeting the RAS-MAPK Pathway

Both **JAB-3068** and RMC-4630 are orally bioavailable small molecule inhibitors that target the allosteric site of SHP2. This binding stabilizes SHP2 in an inactive conformation, thereby







preventing its activation and subsequent downstream signaling through the Ras-Raf-MEK-ERK pathway.[1] This pathway is critical for cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers. By inhibiting SHP2, these drugs aim to attenuate this oncogenic signaling and suppress tumor growth.





Click to download full resolution via product page



**Diagram 1:** Simplified RAS-MAPK signaling pathway and the inhibitory action of **JAB-3068** and RMC-4630 on SHP2.

# Preclinical Efficacy In Vitro Studies

While specific head-to-head in vitro studies comparing **JAB-3068** and RMC-4630 are not publicly available, data from separate studies provide insights into their potency.

RMC-4630: In preclinical studies, RMC-4630 has demonstrated inhibition of cellular proliferation in various cancer cell lines. For instance, in multiple myeloma (MM) cell lines RPMI-8226 and NCI-H929, RMC-4550 (a close analog of RMC-4630) impaired cell proliferation in a dose- and time-dependent manner.[2]

**JAB-3068**: Information regarding the in vitro efficacy of **JAB-3068** is limited in publicly accessible literature.

| Compound | Cell Line | Assay         | IC50                  | Reference |
|----------|-----------|---------------|-----------------------|-----------|
| RMC-4550 | RPMI-8226 | CCK-8         | Dose-dependent        | [2]       |
| RMC-4550 | NCI-H929  | CCK-8         | Dose-dependent        | [2]       |
| JAB-3068 | Various   | Proliferation | Data not<br>available | -         |

Table 1: In Vitro Efficacy of RMC-4550 (RMC-4630 analog) and JAB-3068.

#### **In Vivo Studies**

RMC-4630: Preclinical xenograft studies have shown that RMC-4630 can effectively reduce tumor growth. As a single agent, it was found to attenuate signal transduction through the RAS-MAP kinase cascade, leading to reduced tumor growth and tumor cell death in human tumors with specific RAS-MAP kinase pathway mutations. In patient-derived xenograft (PDX) models of non-small-cell lung cancer with SHP2-sensitive mutations, RMC-4550 (a close analog) blocked tumor growth and in some cases caused tumor shrinkage with minimal side effects.[3]



**JAB-3068**: Publicly available, specific quantitative data on the in vivo efficacy of **JAB-3068** from preclinical xenograft models is scarce. While it is stated that the **JAB-3068** program showed anti-tumor activity, detailed tumor growth inhibition data for direct comparison is not readily found in the searched literature.

# Clinical Efficacy RMC-4630

The clinical development of RMC-4630 has been more extensive. The first-in-human Phase 1 trial (NCT03634982) evaluated RMC-4630 in patients with advanced solid tumors.[4]

- Monotherapy: Preliminary results showed anti-tumor activity in tumors with various RAS pathway mutations.[2] In patients with KRAS G12C-mutant non-small cell lung cancer (NSCLC), a disease control rate (DCR) of 71% (5 out of 7 patients) was observed, with tumor volume reduction in 43% (3 patients).[5][6]
- Combination Therapy: RMC-4630 has also been evaluated in combination with other targeted agents. For example, in combination with the MEK inhibitor cobimetinib, tumor reduction was observed in patients with KRAS-mutant colorectal cancer.[6]

| Trial ID        | Phase | Patient<br>Population    | Treatment               | Key Efficacy<br>Results                | Reference |
|-----------------|-------|--------------------------|-------------------------|----------------------------------------|-----------|
| NCT0363498<br>2 | 1     | Advanced<br>Solid Tumors | RMC-4630<br>Monotherapy | DCR of 71%<br>in KRAS<br>G12C<br>NSCLC | [5][6]    |

Table 2: Summary of Key Clinical Efficacy Data for RMC-4630.

#### **JAB-3068**

**JAB-3068** entered Phase 1/2a clinical trials (NCT03565003, NCT03518554) to evaluate its safety, tolerability, and preliminary anti-tumor activity in adult patients with advanced solid tumors.[7] The dose-escalation phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7] The dose-expansion phase intended to



evaluate its antitumor activity in patients with NSCLC, esophageal squamous cell carcinoma (ESCC), and head and neck squamous cell carcinoma (HNSCC).[7]

However, Jacobio Pharmaceuticals later announced the discontinuation of **JAB-3068**'s development, citing that their second-generation SHP2 inhibitor, JAB-3312, demonstrated better efficacy and safety.[8] As a result, detailed efficacy data from the **JAB-3068** clinical trials are not extensively published. Monotherapy studies for **JAB-3068** did identify the MTD and RP2D.[4][9]

### **Experimental Protocols**

Detailed, drug-specific experimental protocols are often proprietary. However, based on common methodologies used in the field for evaluating SHP2 inhibitors, representative protocols are outlined below.

### **Cell Viability Assay (CCK-8)**

This assay is used to assess the effect of the inhibitor on cell proliferation.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10<sup>4</sup> cells/well) and allowed to adhere overnight.[2]
- Compound Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor (e.g., JAB-3068 or RMC-4630) or a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).[2]
- Incubation with CCK-8: Following treatment, a Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for a period (e.g., 4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[2]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.





Click to download full resolution via product page

Diagram 2: General workflow for a cell viability assay.

### **Western Blot for ERK Phosphorylation**

This technique is used to confirm the on-target effect of the SHP2 inhibitor by measuring the phosphorylation status of downstream proteins like ERK.

- Cell Treatment and Lysis: Cells are treated with the SHP2 inhibitor or vehicle control. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
  using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
  transferred to a membrane (e.g., PVDF or nitrocellulose).[10]
- Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.[10]
- Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal
  is detected using an imaging system. The intensity of the bands corresponding to p-ERK and
  total ERK is quantified.[8]
- Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition by the SHP2 inhibitor.





Click to download full resolution via product page

Diagram 3: General workflow for a Western blot experiment.

#### Conclusion

Both **JAB-3068** and RMC-4630 are potent allosteric inhibitors of SHP2 that have demonstrated anti-tumor activity in preclinical models. However, their clinical development paths have diverged. RMC-4630 has shown promising results, particularly in combination therapies, and continues to be evaluated in clinical trials. In contrast, the development of **JAB-3068** was discontinued in favor of a next-generation inhibitor, limiting the availability of comprehensive efficacy data for a direct and complete comparison. For researchers and drug developers, RMC-4630 currently represents a more clinically advanced SHP2 inhibitor with a growing body of efficacy and safety data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]



- 8. aacrjournals.org [aacrjournals.org]
- 9. Jacobio Announces 2022 Interim Results | Jacobio Pharma [jacobiopharma.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of SHP2 Inhibitors: JAB-3068 and RMC-4630]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578387#comparing-jab-3068-and-rmc-4630-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com